molecular formula C24H27ClN2O9 B1436041 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate CAS No. 2138811-33-1

3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate

Cat. No.: B1436041
CAS No.: 2138811-33-1
M. Wt: 522.9 g/mol
InChI Key: BWAQLJHPVPAANJ-WLHGVMLRSA-N
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Description

Dehydro Amlodipine (fumarate) is a potential impurity found in commercial preparations of amlodipine. It is a degradation product formed during storage or when amlodipine is subjected to oxidative or acidic conditions or undergoes photo or electrochemical degradation . This compound is of interest due to its implications in the stability and efficacy of amlodipine formulations.

Mechanism of Action

Target of Action

Dehydroamlodipine fumarate is a potential impurity found in commercial preparations of amlodipine . Amlodipine is a popular antihypertensive drug belonging to the group of drugs called dihydropyridine calcium channel blockers . These drugs selectively target peripheral blood vessels, which are associated with a lower incidence of myocardial depression and cardiac conduction abnormalities than other calcium channel blockers .

Mode of Action

The mode of action of Dehydroamlodipine fumarate is likely similar to that of amlodipine. Amlodipine is a peripheral arterial vasodilator that exerts its action directly on vascular smooth muscle, leading to a reduction in peripheral vascular resistance and causing a decrease in blood pressure .

Biochemical Pathways

The biochemical pathways affected by Dehydroamlodipine fumarate are likely to be similar to those affected by amlodipine. Amlodipine has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Pharmacokinetics

It has high oral bioavailability (60-80%) and accumulates to a steady-state with once-daily administration over a period of 1-1 ½ weeks .

Result of Action

Amlodipine, a related compound, is known to decrease blood pressure gradually over 4-8 h after single doses, and may slowly return to baseline over 24-72 h . During chronic, oral, once-daily dosing, blood pressure is decreased from the pretreatment baseline with little fluctuation over the 24-hour dose interval .

Action Environment

It is known that organisms must adapt themselves to changing environments to maintain homeostasis in respect to the chemical environment . This adaptation includes the mechanism by which organisms dispose of chemicals that have entered the body, such as Dehydroamlodipine fumarate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydro Amlodipine (fumarate) can be synthesized through the degradation of amlodipine under specific conditions. The degradation can occur under oxidative, acidic, photo, or electrochemical conditions . The exact synthetic route involves the exposure of amlodipine to these conditions, leading to the formation of the dehydro compound.

Industrial Production Methods: In an industrial setting, the production of Dehydro Amlodipine (fumarate) is typically not intentional but rather a byproduct of the manufacturing and storage processes of amlodipine. Control measures are implemented to minimize its formation, such as optimizing storage conditions and using stabilizers to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: Dehydro Amlodipine (fumarate) undergoes several types of chemical reactions, including:

    Oxidation: Exposure to oxidative conditions can lead to further degradation.

    Reduction: Although less common, reduction reactions can alter the compound’s structure.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to further breakdown products, while substitution can result in modified derivatives of the original compound.

Scientific Research Applications

Dehydro Amlodipine (fumarate) has several scientific research applications:

Comparison with Similar Compounds

    Amlodipine: The parent compound, used as a calcium channel blocker for treating hypertension and angina.

    Nifedipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.

    Felodipine: Similar in structure and function, used for managing hypertension.

Uniqueness: Dehydro Amlodipine (fumarate) is unique due to its formation as a degradation product. Unlike the active compounds, it does not have a therapeutic role but is crucial in understanding the stability and quality of amlodipine formulations .

Properties

IUPAC Name

(E)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQLJHPVPAANJ-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138811-33-1
Record name Dehydroamlodipine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138811331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROAMLODIPINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMK3E8GQ3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate
Reactant of Route 2
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate
Reactant of Route 3
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate
Reactant of Route 4
Reactant of Route 4
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate
Reactant of Route 5
Reactant of Route 5
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate
Reactant of Route 6
3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate Fumarate

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